リリピビルン-d6

説明

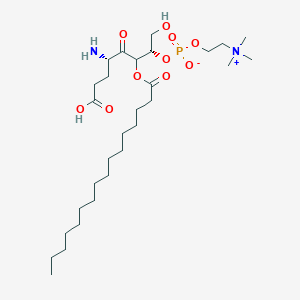

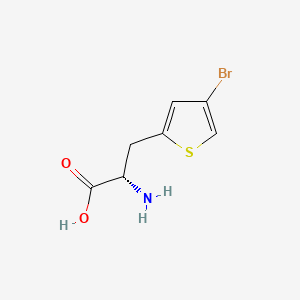

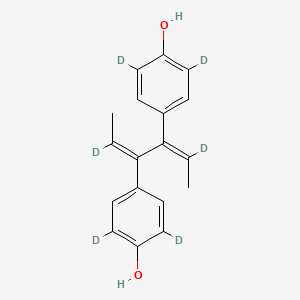

Rilpivirine-d6 is a deuterated form of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections . The deuterium atoms in Rilpivirine-d6 replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound .

科学的研究の応用

Rilpivirine-d6 has several scientific research applications:

作用機序

Target of Action

Rilpivirine-d6, like its parent compound Rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . The primary target of Rilpivirine-d6 is the reverse transcriptase enzyme of the HIV-1 virus .

Mode of Action

Rilpivirine-d6 binds to reverse transcriptase, a key enzyme in the life cycle of HIV-1 . This binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, effectively inhibiting HIV-1 replication . The internal conformational flexibility of Rilpivirine-d6 and the plasticity of its interacting binding site give it a very high potency and reduce the chance of resistance compared to other NNRTIs .

Biochemical Pathways

Rilpivirine-d6 affects the HIV-1 replication pathway by inhibiting the reverse transcriptase enzyme . This inhibition disrupts the viral life cycle, preventing the conversion of viral RNA into DNA and subsequent integration into the host genome .

Pharmacokinetics

Rilpivirine-d6, like Rilpivirine, is predominantly metabolized by CYP3A4 and CYP3A5 to the hydroxylated metabolites . The pharmacokinetics of Rilpivirine-d6 are expected to be similar to those of Rilpivirine, which has a long elimination half-life with intramuscular administration, reaching 13–28 weeks . This long half-life allows for infrequent dosing, improving patient adherence .

Result of Action

The molecular and cellular effects of Rilpivirine-d6’s action include the inhibition of HIV-1 replication, leading to a decrease in viral load . At high concentrations, Rilpivirine has been observed to cause an anti-adipogenic and pro-inflammatory response pattern .

Action Environment

The action of Rilpivirine-d6 can be influenced by environmental factors such as the presence of other drugs. Due to cytochrome P450 3A4 enzyme induction or gastric pH increase, Rilpivirine cannot be coadministered with a number of other drugs . Furthermore, Rilpivirine should be used with caution when coadministered with a drug with a known risk for torsade de pointes .

生化学分析

Biochemical Properties

Rilpivirine-d6, like its parent compound Rilpivirine, interacts with the enzyme reverse transcriptase, a key enzyme in the life cycle of HIV . It binds to reverse transcriptase and blocks RNA and DNA-dependent DNA polymerase activities, inhibiting the replication of HIV .

Cellular Effects

Rilpivirine-d6 has demonstrated a hepatoprotective effect in several animal models of chronic liver injury . It is related to its antifibrogenic and apoptotic action in hepatic stellate cells . It is also active against both wild-type and NNRTI-resistant strains of HIV due to flexibility at the NNRTI binding site of HIV-1 reverse transcriptase .

Molecular Mechanism

Rilpivirine-d6 exerts its effects at the molecular level by binding to the reverse transcriptase enzyme, thereby blocking the RNA and DNA-dependent DNA polymerase activities . This inhibits the replication of HIV, preventing the virus from multiplying and reducing the viral load in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, Rilpivirine-d6 exhibits sustained plasma concentrations when administered intramuscularly . The long elimination half-life with intramuscular administration reaches 13–28 weeks for Rilpivirine .

Metabolic Pathways

Rilpivirine-d6 is predominantly metabolized by CYP3A4 and CYP3A5 to the hydroxylated metabolites . Therefore, it is susceptible to drug-drug interactions with inhibitors, and particularly inducers of these drug-metabolizing enzymes .

Subcellular Localization

The subcellular localization of Rilpivirine-d6 is not explicitly reported in the literature. Given its function as a reverse transcriptase inhibitor, it is likely to be found in the vicinity of this enzyme, which is located in the cytoplasm and nucleus of the cell where viral replication occurs .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Rilpivirine involves several key steps:

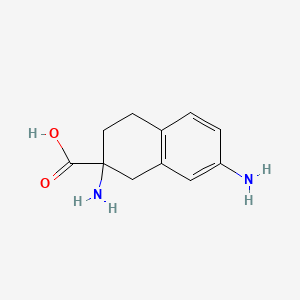

Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is prepared through a reaction involving 4-amino-3,5-dimethylbenzonitrile and acrylonitrile under specific conditions.

Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile: This intermediate is synthesized by reacting 4-chloropyrimidine with 4-aminobenzonitrile.

Final Step: The final step involves the reaction between the two intermediates in acetonitrile under reflux conditions.

Industrial Production Methods: Industrial production of Rilpivirine-d6 follows similar synthetic routes but often employs optimized conditions to enhance yield and reduce reaction time. Microwave-promoted methods have been developed to decrease reaction time significantly and improve overall yield .

化学反応の分析

Types of Reactions: Rilpivirine-d6 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in an aqueous solution.

Major Products Formed:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives.

類似化合物との比較

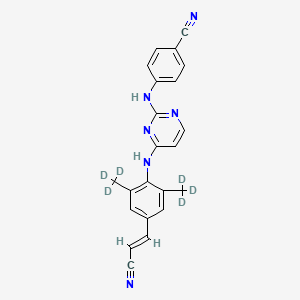

Etravirine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Efavirenz: An older non-nucleoside reverse transcriptase inhibitor with a different side-effect profile.

Uniqueness of Rilpivirine-d6: Rilpivirine-d6 offers enhanced metabolic stability and pharmacokinetic properties due to the presence of deuterium atoms. This makes it a valuable compound for pharmacokinetic studies and long-acting formulations .

特性

IUPAC Name |

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBOMRUWOWDFLG-XDMLVRQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692874 | |

| Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312424-26-2 | |

| Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)